Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester is a compound that belongs to the class of organophosphorus compounds It features a benzimidazole moiety attached to a phosphonic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester typically involves the reaction of benzimidazole derivatives with phosphonic acid esters. One common method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to form 1-carboethoxy-2-chloromethylbenzimidazole. This intermediate is then treated with trimethyl phosphite, followed by hydrolysis with aqueous hydrobromic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phosphonic ester group.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted benzimidazole derivatives.
Hydrolysis: Phosphonic acid and benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Wirkmechanismus
The mechanism of action of phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and proteins, inhibiting their activity. The phosphonic acid ester group can also participate in binding interactions, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-substituted-1H-benzimidazole derivatives share structural similarities and exhibit similar biological activities.
Phosphonic Acid Esters: Other phosphonic acid esters, such as diphenyl phosphonate, have comparable chemical properties.
Uniqueness
Phosphonic acid, 1H-benzimidazol-1-yl-, diethyl ester is unique due to the combination of the benzimidazole and phosphonic acid ester moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
91248-88-3 |
---|---|
Molekularformel |
C11H15N2O3P |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
1-diethoxyphosphorylbenzimidazole |
InChI |
InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)13-9-12-10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
QNLFBAAOQQBFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1C=NC2=CC=CC=C21)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.